1-(methylamino)butan-2-ol
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Overview
Description
1-(methylamino)butan-2-ol: is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the formation of the desired amino alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of N-methyl-2-butanone oxime. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 1-(methylamino)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its role in drug design and discovery.
Industry: In the industrial sector, this compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals. It is also used as a solvent and stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(methylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-amino-1-butanol: Another amino alcohol with similar structural features but different substitution patterns.
N-methyl-2-amino-1-propanol: A compound with a similar functional group arrangement but a different carbon backbone.
2-methyl-1-amino-2-propanol: A structurally related compound with a branched carbon chain.
Uniqueness: 1-(methylamino)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a hydroxyl group on a butane backbone makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.
Properties
IUPAC Name |
1-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCWQXQLWFJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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